molecular formula C10H12O2 B121202 3-(Benzyloxy)propanal CAS No. 19790-60-4

3-(Benzyloxy)propanal

Cat. No. B121202
CAS RN: 19790-60-4
M. Wt: 164.2 g/mol
InChI Key: ANSYAMHYCYOWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04675325

Procedure details

To generate indolizidine alcohol and aldehyde intermediates useful in the synthesis of pumiliotoxin B, it is necessary to assemble a chiral silylalkyne from esters of (S)-5-(benzyloxy)-1-trimethyl-silyl-1-pentyn-3-ol. This involves the reduction of 3-(benzyloxy)propanitrile, the latter reagent being prepared from acrylonitrile and benzyl alcohol as described by Gaiffe and Launay in Academy of Science, Serial C, Pages 1379-1380 (1968), with i-Bu2AlH to give 3-benzyloxy propanal which is condensed with ethynyllithium, prepared as described by Midland in the Journal of Organic Chemistry, Volume 40, Page 2250 (1975), to yield the racemic propargylic alcohol in about 50% yield following distillation. Reaction of the propargylic alcohol with R-(+)-2-methylbenzylamine gives the corresponding diastereomeric carbamates that upon chromatographic separation and carbamate cleavage with Cl3SiH as described by Pirkle in the Journal of Organic Chemistry, Volume 42, Page 2781 (1971) yields the (S)-alcohol and (R)-alcohol derivatives in yields of about 20%.
[Compound]
Name
indolizidine alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
silylalkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
(S)-5-(benzyloxy)-1-trimethyl-silyl-1-pentyn-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C[C@@H](O)[C@H](O)/C(/C)=[CH:5]/[CH2:6][CH:7](/[CH:9]=[C:10]1/[CH2:11][C@@:12]([OH:20])(C)[C@H]2N(C/1)CCC2)C.C1C=C[C:27]([CH2:30][O:31]CCC#N)=[CH:26]C=1.C(#N)C=C.C(O)C1C=CC=CC=1.[AlH](CC(C)C)CC(C)C>>[CH2:12]([O:20][CH2:26][CH2:27][CH:30]=[O:31])[C:11]1[CH:5]=[CH:6][CH:7]=[CH:9][CH:10]=1

Inputs

Step One
Name
indolizidine alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[AlH](CC(C)C)CC(C)C
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]([C@@H](/C(=C/CC(C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O)/C)O)O
Step Five
Name
silylalkyne
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
(S)-5-(benzyloxy)-1-trimethyl-silyl-1-pentyn-3-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)COCCC#N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.